molecular formula C16H14N2O2S B2541585 1-Methyl-3-(4-phenoxyphenyl)-2-thioxoimidazolidin-4-one CAS No. 854137-28-3

1-Methyl-3-(4-phenoxyphenyl)-2-thioxoimidazolidin-4-one

Cat. No.: B2541585
CAS No.: 854137-28-3
M. Wt: 298.36
InChI Key: CBZFAALRJVBHPK-UHFFFAOYSA-N
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Description

1-Methyl-3-(4-phenoxyphenyl)-2-thioxoimidazolidin-4-one is a heterocyclic compound that features a unique imidazolidinone core with a phenoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(4-phenoxyphenyl)-2-thioxoimidazolidin-4-one typically involves the reaction of 4-phenoxybenzaldehyde with thiourea and methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the imidazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(4-phenoxyphenyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the imidazolidinone ring can be reduced to form corresponding alcohols.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Materials Science: As a building block for the synthesis of novel polymers and materials with unique properties.

    Biological Studies: As a probe to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4-phenoxyphenyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may also interact with cellular receptors, leading to changes in signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one
  • 1-Methyl-3-(4-chlorophenyl)-2-thioxoimidazolidin-4-one
  • 1-Methyl-3-(4-nitrophenyl)-2-thioxoimidazolidin-4-one

Uniqueness

1-Methyl-3-(4-phenoxyphenyl)-2-thioxoimidazolidin-4-one is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

1-methyl-3-(4-phenoxyphenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-17-11-15(19)18(16(17)21)12-7-9-14(10-8-12)20-13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZFAALRJVBHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=S)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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